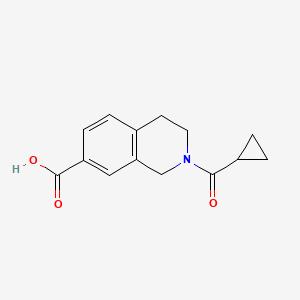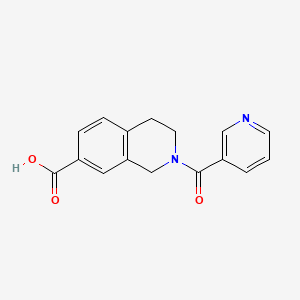![molecular formula C16H16N2 B7627886 2-[4-(1H-indol-5-yl)phenyl]ethanamine](/img/structure/B7627886.png)
2-[4-(1H-indol-5-yl)phenyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1H-indol-5-yl)phenyl]ethanamine, also known as 5-IAI, is a research chemical that belongs to the family of phenethylamines. It was first synthesized in the 1990s and has since gained popularity among researchers due to its unique properties.
作用機序
The mechanism of action of 2-[4-(1H-indol-5-yl)phenyl]ethanamine is not fully understood, but it is believed to act as a serotonin releasing agent. This means that it increases the release of serotonin in the brain, which can lead to feelings of euphoria and increased sociability. Additionally, 2-[4-(1H-indol-5-yl)phenyl]ethanamine has been shown to inhibit the reuptake of serotonin, which can prolong the effects of the neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(1H-indol-5-yl)phenyl]ethanamine are similar to those of other serotonin releasing agents. It has been shown to increase heart rate, blood pressure, body temperature, and pupil dilation. Additionally, it can cause feelings of euphoria, increased sociability, and heightened sensory perception. However, it can also lead to negative side effects such as anxiety, paranoia, and depression.
実験室実験の利点と制限
One advantage of using 2-[4-(1H-indol-5-yl)phenyl]ethanamine in lab experiments is its unique properties as a serotonin releasing agent. This allows researchers to study the effects of serotonin on the brain in a controlled environment. However, one limitation of using 2-[4-(1H-indol-5-yl)phenyl]ethanamine is its potential for causing harm to the brain. It has been shown to induce neurotoxicity in animal studies, which may limit its use in human studies.
将来の方向性
There are several future directions for research on 2-[4-(1H-indol-5-yl)phenyl]ethanamine. One area of interest is its potential for treating depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(1H-indol-5-yl)phenyl]ethanamine and its potential for causing harm to the brain. Finally, more studies are needed to explore the effects of 2-[4-(1H-indol-5-yl)phenyl]ethanamine on different serotonin receptors in the brain.
合成法
The synthesis of 2-[4-(1H-indol-5-yl)phenyl]ethanamine involves the reaction of indole-5-carboxaldehyde with 4-bromo-phenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form 2-[4-(1H-indol-5-yl)phenyl]ethanamine. This synthesis method has been widely used by researchers to obtain 2-[4-(1H-indol-5-yl)phenyl]ethanamine for their experiments.
科学的研究の応用
2-[4-(1H-indol-5-yl)phenyl]ethanamine has been used in various scientific research studies, including studies on serotonin receptors, neurotoxicity, and drug abuse. It has been found to bind to serotonin receptors in the brain, which may have implications for the treatment of depression and anxiety disorders. Additionally, 2-[4-(1H-indol-5-yl)phenyl]ethanamine has been shown to induce neurotoxicity in animal studies, which has led to further research on its potential for causing harm to the brain. Furthermore, 2-[4-(1H-indol-5-yl)phenyl]ethanamine has been used as a model compound for studying the effects of drug abuse on the brain.
特性
IUPAC Name |
2-[4-(1H-indol-5-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-9-7-12-1-3-13(4-2-12)14-5-6-16-15(11-14)8-10-18-16/h1-6,8,10-11,18H,7,9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVJKJFHFWKRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7627827.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B7627829.png)

![3-[[2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]propanoic acid](/img/structure/B7627841.png)
![4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7627847.png)
![3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid](/img/structure/B7627853.png)
![2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B7627863.png)

![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)

![5-Fluoro-2-[(3-hydroxy-3-methylbutyl)amino]benzonitrile](/img/structure/B7627911.png)